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Compound of Interest
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Cat. No.: B027957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluo-6 is a high-performance, green fluorescent calcium indicator that exhibits a large

fluorescence intensity increase upon binding Ca2+. Its acetoxymethyl (AM) ester form, Fluo-6

AM, is a cell-permeant dye that allows for the loading of a wide variety of cell types, including

neurons in acute brain slices. Once inside the cell, non-specific esterases cleave the AM group,

trapping the active indicator in the cytosol. This method enables the monitoring of intracellular

calcium dynamics in real-time, providing a powerful tool for studying neuronal activity, synaptic

transmission, and various signaling pathways. These application notes provide a detailed, step-

by-step guide for Fluo-6 staining in acute brain slices for calcium imaging experiments.

Data Presentation: Fluo-6 AM Loading Parameters
Successful loading of Fluo-6 AM into brain slices is dependent on several key parameters. The

following table summarizes common ranges for these parameters to guide optimization for

specific experimental needs.
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Parameter Recommended Range Notes

Fluo-6 AM Concentration 2-10 µM

Higher concentrations may

lead to brighter signals but can

also increase background and

potential toxicity.

Incubation Temperature
Room Temperature (22-25°C)

to 37°C

Incubation at 37°C can

facilitate faster loading but may

reduce slice viability over

longer periods.

Incubation Time 30-60 minutes

Longer incubation times may

improve dye loading,

especially in deeper tissue

layers.

Pluronic F-127 Concentration 0.02-0.1% (w/v)

A non-ionic surfactant that aids

in the dispersion of the water-

insoluble Fluo-6 AM in

aqueous buffer.

DMSO Concentration 0.1-0.5% (v/v)

Used to dissolve the Fluo-6 AM

and Pluronic F-127. Keep

concentration low to minimize

toxicity.

De-esterification Time 10-30 minutes

A post-loading incubation

period to allow for the

complete cleavage of the AM

ester group by intracellular

esterases.

Experimental Protocols
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF)
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It is crucial to prepare fresh, ice-cold, and continuously carbogenated (95% O2 / 5% CO2)

aCSF for the slicing procedure and for recovery and recording. The composition of aCSF can

vary, but a standard recipe is provided below.

Reagent Concentration (mM)

NaCl 125

KCl 2.5

NaH2PO4 1.25

NaHCO3 25

MgCl2 1

CaCl2 2

Glucose 25

Adjust pH to 7.4 with carbogenation. Osmolarity should be ~310 mOsm.

b. Fluo-6 AM Stock Solution (1 mM)

Prepare a stock solution of Fluo-6 AM by dissolving 50 µg of Fluo-6 AM in 45.6 µL of high-

quality, anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.

For ease of use, aliquot into smaller volumes (e.g., 5 µL) and store at -20°C, protected from

light and moisture. Avoid repeated freeze-thaw cycles.

c. Pluronic F-127 Stock Solution (20% w/v in DMSO)

Dissolve 200 mg of Pluronic F-127 in 1 mL of high-quality, anhydrous DMSO.

This solution can be stored at room temperature.

Acute Brain Slice Preparation
Anesthetize the animal according to approved institutional protocols.
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Perfuse transcardially with ice-cold, carbogenated aCSF.

Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

Mount the brain on the vibratome stage.

Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated

aCSF bath.

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF until use.

Fluo-6 AM Loading Procedure
Prepare the loading solution. For a final concentration of 5 µM Fluo-6 AM, mix the following

in an appropriate volume of aCSF:

Fluo-6 AM stock solution (1 mM)

Pluronic F-127 stock solution (20%) to a final concentration of 0.04%.

Vortex the loading solution thoroughly.

Transfer the brain slices to a small incubation chamber containing the Fluo-6 AM loading

solution.

Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The chamber

should be continuously supplied with 95% O2 / 5% CO2.

After incubation, transfer the slices to a fresh chamber containing aCSF for a de-

esterification period of at least 15 minutes at room temperature before imaging.

Imaging
Transfer a loaded brain slice to the recording chamber of the microscope.
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Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 mL/min.

Allow the slice to equilibrate in the recording chamber for 5-10 minutes before starting the

imaging experiment.

Use a standard FITC/GFP filter set for imaging Fluo-6 (Excitation ~490 nm, Emission ~525

nm).

Acquire images using a suitable camera and software.

Visualization of Workflows and Signaling Pathways
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To cite this document: BenchChem. [Application Notes and Protocols for Fluo-6 Staining in
Brain Slices]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027957#step-by-step-guide-for-flu-6-staining-in-
brain-slices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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